molecular formula C16H19N3O6 B11016963 methyl N-{3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoyl}glycinate

methyl N-{3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoyl}glycinate

Cat. No.: B11016963
M. Wt: 349.34 g/mol
InChI Key: BGBLVZBVHMIZEP-UHFFFAOYSA-N
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Description

Methyl 2-{3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamido}acetate is a complex organic compound with a unique structure that includes a methoxyphenyl group, an imidazolidinone ring, and a propanamidoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamido}acetate typically involves multiple steps, starting with the preparation of the imidazolidinone ring. One common method involves the reaction of 4-methoxyphenyl isocyanate with an appropriate amine to form the imidazolidinone intermediate. This intermediate is then reacted with a propanamidoacetate derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamido}acetate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The imidazolidinone ring can be reduced to form more saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the imidazolidinone ring can produce more saturated imidazolidine derivatives.

Scientific Research Applications

Methyl 2-{3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamido}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-{3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamido}acetate involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions, while the imidazolidinone ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxyphenylacetate
  • Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Methyl 2-{3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamido}acetate is unique due to its combination of a methoxyphenyl group, an imidazolidinone ring, and a propanamidoacetate moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C16H19N3O6

Molecular Weight

349.34 g/mol

IUPAC Name

methyl 2-[3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoylamino]acetate

InChI

InChI=1S/C16H19N3O6/c1-24-11-5-3-10(4-6-11)19-15(22)12(18-16(19)23)7-8-13(20)17-9-14(21)25-2/h3-6,12H,7-9H2,1-2H3,(H,17,20)(H,18,23)

InChI Key

BGBLVZBVHMIZEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCC(=O)OC

Origin of Product

United States

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